molecular formula C12H16ClFN2O B2637451 (S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride CAS No. 1286208-24-9

(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride

Cat. No.: B2637451
CAS No.: 1286208-24-9
M. Wt: 258.72
InChI Key: RLHAEKJJAWSDEO-MERQFXBCSA-N
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Description

“(S)-4-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride” is a chemical compound. Its chemical formula is C12H15FN2O.HCl . Piperidines, which this compound is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a subject of extensive research . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . The target products were obtained with 55–92% yields in relatively short reaction times .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the chemical formula C12H15FN2O.HCl . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 258.72 . More detailed physical and chemical properties were not found in the retrieved documents.

Scientific Research Applications

Pharmacokinetics and Metabolism

  • A study focused on the pharmacokinetics of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, highlighting the role of enzymatic hydrolysis and metabolism in determining the systemic clearance of compounds. The study emphasized the importance of understanding enzymatic pathways to optimize the pharmacokinetic profiles of such compounds (Teffera et al., 2013).

Antineoplastic Applications

  • Research on Flumatinib, an antineoplastic tyrosine kinase inhibitor, showcased the complexity of its metabolism in chronic myelogenous leukemia patients, pointing towards the significance of understanding metabolic pathways for improving treatment strategies (Gong et al., 2010).

Antimicrobial Activity

  • The antimicrobial efficacy of substituted 2-aminobenzothiazoles derivatives was evaluated, demonstrating the potential of these compounds in combating microbial resistance, a significant global health concern (Anuse et al., 2019).

Bioactivity of Benzamides

  • Studies on benzamides and their metal complexes revealed their promising antibacterial activity against various bacterial strains, suggesting their potential use in antibiotic development (Khatiwora et al., 2013).

Characterization and Synthesis

  • Research on the synthesis and characterization of benzamide derivatives underscored the importance of chemical structure in determining the potential of compounds as CCR5 antagonists and their use in addressing diseases like HIV (Cheng, 2014).

Antimicrobial Studies of Piperidinyl Benzisoxazole Amides

  • Investigations into novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides revealed significant antimicrobial activities, highlighting their potential as a new class of antimicrobial agents (Priya et al., 2005).

HIV-1 Inhibitors

  • The development of 1,4-disubstituted piperidine/piperazine derivatives as HIV-1 entry inhibitors showcased the potential of these compounds in providing new avenues for HIV-1 treatment and prevention (Dong et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “®-3-Fluoro-N-(piperidin-3-yl)benzamide hydrochloride”, provides some general safety measures. If inhaled, remove the person to fresh air and keep comfortable for breathing. If on skin, take off immediately all contaminated clothing and rinse skin with water. If in eyes, rinse cautiously with water for several minutes. If swallowed, rinse mouth .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name

4-fluoro-N-[(3S)-piperidin-3-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11;/h3-6,11,14H,1-2,7-8H2,(H,15,16);1H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHAEKJJAWSDEO-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)NC(=O)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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